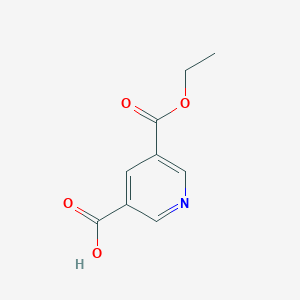

5-(Ethoxycarbonyl)nicotinic acid

Descripción

Contextualization within Nicotinic Acid Derivative Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound with wide-ranging biological and chemical significance. researchgate.net Its derivatives are a cornerstone of medicinal chemistry and materials science, with research demonstrating their efficacy in treating a multitude of diseases, including pneumonia, kidney diseases, and even showing potential against Alzheimer's disease. researchgate.net The modification of the nicotinic acid scaffold, either by substitution on the pyridine (B92270) ring or by transformation of the carboxylic acid group, allows for the fine-tuning of the molecule's properties. nih.gov

The introduction of an ethoxycarbonyl group at the 5-position, as seen in 5-(ethoxycarbonyl)nicotinic acid, exemplifies a strategic modification. This ester group can serve as a handle for further chemical transformations, such as amidation or reduction, enabling the synthesis of a diverse library of compounds. The dual reactivity of the carboxylic acid and the ester group provides chemists with a powerful tool for creating novel molecular architectures with potential applications in various fields of research.

Significance of Pyridine Carboxylic Acid Esters in Synthetic Chemistry

Pyridine carboxylic acid esters, as a class of compounds, are pivotal intermediates in organic synthesis. The esterification of pyridine carboxylic acids is a common strategy to protect the carboxylic acid functionality, to increase the solubility of the molecule in organic solvents, or to activate the carboxyl group for subsequent reactions. researchgate.net These esters are readily converted into a variety of other functional groups, including amides, hydrazides, and alcohols, making them versatile precursors for the synthesis of pharmaceuticals and agrochemicals. mdpi.com

Historical Overview of Research on Ethoxycarbonyl Nicotinic Acid Scaffolds

While a detailed historical timeline for research specifically on this compound is not extensively documented in readily available literature, the broader history of nicotinic acid and its derivatives provides a clear context for its emergence. The discovery of nicotinic acid's ability to lower cholesterol levels in the mid-20th century spurred extensive research into its derivatives. nih.gov Early work focused on simple modifications to understand the structure-activity relationship for its lipid-lowering effects.

The development of more sophisticated synthetic methodologies in organic chemistry throughout the latter half of the 20th century and into the 21st century has enabled the preparation of more complex derivatives like this compound. The synthesis of such compounds is often driven by the need for specific building blocks in targeted drug discovery programs or for the creation of novel materials. The existence of a CAS number for this compound from 1983 suggests its synthesis and characterization occurred around that time, likely as part of broader synthetic explorations into nicotinic acid derivatives. More recent research continues to explore the synthesis and application of various substituted nicotinic acid derivatives, highlighting the ongoing importance of this chemical scaffold. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOMFAUZDGVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361040 | |

| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84254-37-5 | |

| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84254-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethoxycarbonyl Nicotinic Acid and Analogous Structures

Direct Synthesis Routes to 5-(Ethoxycarbonyl)nicotinic Acid

Direct synthesis approaches leverage readily available nicotinic acid precursors and introduce the desired functional groups through established chemical transformations.

Esterification of Precursor Nicotinic Acids

A straightforward method for the synthesis of this compound involves the esterification of a suitable nicotinic acid derivative. This process typically starts with a pyridine-3,5-dicarboxylic acid, which can be selectively esterified. The reaction of a dicarboxylic acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst or a coupling agent, can yield the mono-ester product. The selectivity of the esterification can be controlled by the reaction conditions, including the stoichiometry of the reactants and the choice of catalyst.

For instance, the direct conversion of pyridine (B92270) dicarboxylic acids to their corresponding esters can be achieved by refluxing the dicarboxylic acid with an alkanol. google.com This method offers a one-step process to obtain nicotinic acid esters from cinchomeronic acid or isocinchomeronic acid. google.com The reaction conditions for such esterifications are crucial for achieving good yields and selectivity.

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Cinchomeronic acid | Normal hexanol | Reflux | Hexyl nicotinate (B505614) | google.com |

| Isocinchomeronic acid | n-Butanol | Reflux | Butyl nicotinate | google.com |

| Nicotinic acid | Ethanol, Phosphorus oxychloride | Water-cooling, then room temperature | Ethyl nicotinate | google.com |

Functional Group Interconversions on Pyridine Ring Systems

Functional group interconversions represent a versatile strategy for synthesizing this compound. ub.edufiveable.menumberanalytics.com This approach involves starting with a pyridine ring that already possesses certain functional groups and then chemically modifying them to obtain the desired ester and carboxylic acid moieties at the 3 and 5 positions. For example, one could start with a pyridine derivative containing a cyano group and a methyl group. The cyano group can be hydrolyzed to a carboxylic acid, and the methyl group can be oxidized to another carboxylic acid, followed by selective esterification.

Common transformations include the oxidation of alkyl groups to carboxylic acids, the hydrolysis of nitriles or amides to carboxylic acids, and the conversion of one functional group into another through substitution reactions. solubilityofthings.comvanderbilt.edu The choice of reagents and reaction conditions is critical to ensure the desired transformations occur without affecting other parts of the molecule. solubilityofthings.com For example, the oxidation of 3-methylpyridine (B133936) is a key industrial method for producing nicotinic acid. nih.govresearchgate.net This nicotinic acid can then be further functionalized.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical way to construct complex molecules like substituted pyridines in a single step from three or more starting materials. acsgcipr.orgresearchgate.net

Condensation Reactions for Pyridine Ring Formation

The Hantzsch pyridine synthesis and its variations are classic examples of condensation reactions used to form the pyridine ring. acsgcipr.orgtaylorfrancis.com These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849). By carefully choosing the starting materials, one can introduce the desired ethoxycarbonyl and other substituents directly onto the pyridine ring during its formation. The initial product is often a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. acsgcipr.org

One-Pot Synthetic Strategies

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Hantzsch-type synthesis | Aldehyde, β-ketoester, ammonia source | Forms a dihydropyridine intermediate requiring oxidation. | acsgcipr.orgtaylorfrancis.com |

| Aza-Wittig/Diels-Alder sequence | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enamines | A two-pot, three-component synthesis of polysubstituted pyridines. | nih.gov |

| Guareschi-Thorpe reaction | Cyanoacetamide, 1,3-dicarbonyl compound, ammonia | Directly yields a substituted pyridin-2-one. | acsgcipr.org |

Chemo- and Regioselective Synthesis of Substituted Analogs

The synthesis of substituted analogs of this compound often requires precise control over the placement of various functional groups on the pyridine ring, a concept known as regioselectivity. mdpi.com Furthermore, when multiple reactive sites are present, achieving chemo-selectivity—reacting at only one of these sites—is crucial. rsc.org

For instance, in the synthesis of a polysubstituted pyridine, a palladium-catalyzed cross-coupling reaction might be employed to introduce a substituent at a specific position, leaving other positions available for further functionalization. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the reaction to the desired position. Similarly, the use of protecting groups can temporarily block certain reactive sites, allowing for selective modification of other parts of the molecule. Recent research has focused on developing new methods for the chemo- and regioselective functionalization of pyridine rings, enabling the synthesis of a wide array of complex analogs. nih.gov

Strategies for Control of Substitution Patterns

Controlling the placement of functional groups on the pyridine ring is a central challenge in synthesizing specifically substituted nicotinic acid derivatives. The regioselectivity of these reactions is governed by the choice of starting materials, directing groups, and reaction mechanisms.

One powerful strategy involves the use of organometallic intermediates. Pyridine derivatives bearing substituents like carboxyl, amino, or alkoxy groups can be selectively metalated at specific positions. The subsequent reaction with an electrophile provides a controlled route to a wide array of substituted pyridines. rsc.org This approach offers high flexibility in determining the substitution site. rsc.org

Another key method is the [4+2] cycloaddition, or Diels-Alder reaction. By using specifically designed oximinosulfonates as dienophiles, chemists can achieve highly regioselective annulation to form substituted pyridines. acs.org This method provides cycloadducts with a regiochemistry that is often opposite to that obtained with other imino dienophiles, offering a complementary strategy for accessing different substitution patterns. acs.org

Furthermore, the strategic use of protecting and directing groups can guide the functionalization of the pyridine ring. For instance, starting from 2-chloro-3-hydroxypyridine, a sequence of regiocontrolled Suzuki-Miyaura reactions can be employed to build a polysubstituted pyridine. nih.govacs.org In this context, a 2-OBn group can act as a key intermediate, first enabling bromination at the 5-position and later being converted into a reactive triflate for a final C-arylation step. nih.govacs.org The development of methods for the direct C-H functionalization of pyridines is also a significant area of research, aiming to reduce the need for pre-functionalized precursors and improve step economy. researchgate.netrsc.org

Stereoselective Approaches in Derivative Synthesis

When synthesizing derivatives of this compound that contain chiral centers, stereoselective control is crucial. This is often achieved through asymmetric synthesis, which selectively produces a single enantiomer. youtube.com

A primary technique in this domain is the use of a chiral auxiliary . This optically active molecule is temporarily attached to the non-chiral starting material. youtube.com Its presence guides the reaction to form the desired enantiomer. Once the stereocenter is set, the auxiliary is removed and can often be recycled. youtube.com A variety of chiral acetals, for example, have been developed and evaluated as chiral auxiliaries in reactions like Diels-Alder, demonstrating a high degree of stereochemical induction. sfu.ca

The development of chiral ligands for metal-catalyzed reactions is another cornerstone of stereoselective synthesis. Chiral N,P ligands derived from pyridine and quinoline (B57606) have been synthesized and are versatile for various asymmetric transformations. nih.gov For instance, a chromium(III)-complex with a tridentate Schiff base ligand, derived from a chiral acetal, was shown to catalyze a hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca These catalyst-based approaches are fundamental to creating complex, functionally substituted chiral molecules.

Green Chemistry Principles in this compound Synthesis

The increasing focus on sustainability in chemical manufacturing has driven the development of greener synthetic routes for nicotinic acid and its derivatives. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional processes. chimia.chresearchgate.net

Solvent-Free or Environmentally Benign Solvent Reactions

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. For the synthesis of nicotinic acid analogues, several approaches have been explored.

Gas-phase oxidation of precursors like 3-picoline (3-methylpyridine) is an inherently solvent-free process. nih.govresearchgate.net This method involves passing the starting material, along with air, over a heterogeneous catalyst at high temperatures. nih.gov While it avoids solvents, it presents challenges such as potential decarboxylation and the formation of by-products from over-oxidation. nih.gov

The use of ionic liquids as alternative reaction media has also gained attention. These salts, which are liquid at low temperatures, have negligible vapor pressure and can act as both solvents and catalysts. researchgate.netacs.org For example, Brønsted acidic ionic liquids have been used as catalysts for the selective chlorination of glycerol, and basic ionic liquids have catalyzed internal redox esterification reactions. researchgate.net Specific pyridinium-based ionic liquids have been synthesized by reacting pyridine with alkyl bromides and can serve as reaction media. acs.orgnih.gov Research has also explored the synthesis of carboxyl and pyridine functional ionic liquids, which could have direct applications in pyridine derivative synthesis. researchgate.net

A simple non-catalytic method for preparing nicotinic acid esters involves reacting nicotinic acid directly with a water-immiscible alcohol at elevated temperatures (135°C to 200°C), which can be more efficient and avoids the mineral acid residues found in prior art processes. google.com

Catalyst Development for Sustainable Synthesis

Catalyst design is central to developing sustainable chemical processes. The focus is on creating highly selective, active, and reusable catalysts that operate under mild conditions.

For the gas-phase oxidation of 3-picoline to nicotinic acid, vanadium-based catalysts, particularly those supported on titanium dioxide (anatase), are widely studied. researchgate.net The performance of these catalysts can be enhanced with promoters. researchgate.net Researchers have investigated factors such as V₂O₅ content, reaction temperature, and the feed ratio of reactants to optimize the yield of nicotinic acid. researchgate.net

Catalyst Performance in Gas-Phase Oxidation of 3-Picoline

| Catalyst System | Promoter | Optimal Temperature | Key Finding | Reference |

|---|---|---|---|---|

| V₂O₅/TiO₂ (anatase) | Cr, Al, P | 310°C | Yield of >82% for isonicotinic acid was achieved. Acidic oxide promoters improve performance. | researchgate.net |

| V₂O₅/TiO₂ | N/A | 320-340°C | Highest nicotinic acid yield (<90%) obtained with ~25% V₂O₅ content. | researchgate.net |

In liquid-phase oxidation, which can operate under milder conditions, different catalytic systems are employed. The use of hydrogen peroxide (H₂O₂) as an oxidant is considered environmentally friendly as its only byproduct is water. oaepublish.com Recent research has demonstrated the use of zeolite-based catalysts for the liquid-phase synthesis of niacin from 3-methyl-pyridine and H₂O₂. oaepublish.com Copper-based 13X zeolite catalysts, in particular, have shown high catalytic activity and selectivity under mild conditions. oaepublish.com

Performance of Cu/13X Zeolite Catalyst in Niacin Synthesis

| Parameter | Condition/Value | Result | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | Highest niacin yield achieved. | oaepublish.com |

| H₂O₂/3-methyl-pyridine molar ratio | Increased from 3 to 13 | Niacin yield increased from 11.5% to 57.7%. | oaepublish.com |

| Catalyst Reusability | Not specified | Demonstrates potential for sustainable applications. | oaepublish.com |

Enzymatic synthesis represents another green frontier. Biocatalytic processes using enzymes like nitrilase can convert 3-cyanopyridine (B1664610) to nicotinic acid with 100% yield under mild conditions, offering a highly selective and environmentally benign alternative to traditional chemical methods. frontiersin.orgnih.gov

Large-Scale Preparative Techniques

The industrial production of nicotinic acid, the parent compound of this compound, relies on robust and economically viable large-scale processes. These methods are typically based on the oxidation of readily available precursors. researchgate.netnih.gov

One of the primary industrial routes is the oxidation of 5-ethyl-2-methylpyridine (B142974) (MEP) with nitric acid. nih.gov This process is carried out at high temperatures (190–270°C) and pressures (2–8 MPa) and proceeds through a 2,5-pyridinedicarboxylic acid intermediate, which is then decarboxylated to form nicotinic acid. nih.gov To manage the corrosive nature of the reactants, these processes often require reactors made of titanium or with a titanium coating. nih.gov

Another major industrial method is the gas-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is subsequently hydrolyzed to nicotinic acid or its amide. nih.gov This process typically uses a fluidized bed reactor and a heterogeneous catalyst, often based on vanadium oxide (V₂O₅). nih.gov The reaction is conducted at temperatures between 280–500°C. nih.gov

The liquid-phase air oxidation of 3-picoline is also used, employing catalysts like cobalt and manganese acetates with bromide promoters in an acetic acid medium under elevated temperature and pressure. chimia.ch However, this method has disadvantages related to product separation and catalyst corrosion. chimia.chresearchgate.net

Comparison of Industrial Nicotinic Acid Synthesis Processes

| Process | Precursor | Oxidant/Reagents | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Liquid-Phase Oxidation | 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | 190–270°C, 2–8 MPa | 91% yield, 96% conversion | nih.gov |

| Gas-Phase Ammoxidation & Hydrolysis | 3-Picoline | Air, NH₃, then H₂O | 280–500°C, <0.5 MPa | High purity product | nih.gov |

| Liquid-Phase Air Oxidation | 3-Picoline | Air, Co/Mn/Br catalyst | 210°C, 2.5 MPa | 99% selectivity, 93.7% conversion | nih.gov |

These large-scale methods are highly optimized for efficiency and cost, but newer developments continue to seek greener alternatives with lower environmental impact, such as direct gas-phase oxidation of picoline to nicotinic acid, which avoids certain waste streams. chimia.ch The direct esterification of pyridine dicarboxylic acids like cinchomeronic acid with an alcohol at high temperatures (around 200-250°C) also presents a more direct route to nicotinic acid esters on a larger scale, bypassing the need to first isolate nicotinic acid. google.com

Chemical Reactivity and Mechanistic Studies of 5 Ethoxycarbonyl Nicotinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including the formation of amides and esters, as well as decarboxylation under specific conditions.

Amidation and Esterification Reactions

The carboxylic acid functionality of 5-(ethoxycarbonyl)nicotinic acid can readily undergo amidation and esterification reactions to form the corresponding amide and ester derivatives. These reactions typically proceed via activation of the carboxylic acid.

Amidation: The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to furnish the amide.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an amine, usually in the presence of a base to neutralize the HCl byproduct, to yield the desired amide. A German-language study from 1960 reported the synthesis of new amides of nicotinic acid, highlighting the general applicability of these methods to the nicotinic acid scaffold. nih.gov

Esterification: Similar to amidation, esterification of the carboxylic acid group can be achieved through various methods. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. However, given the presence of the ethoxycarbonyl group which could undergo transesterification under these conditions, milder methods are often preferred.

The use of coupling agents like DCC or the conversion to an acyl chloride followed by reaction with an alcohol are also effective for esterification. A study on the esterification of fatty acids with different alcohols demonstrated that the choice of alcohol and reaction conditions can influence the reaction kinetics and yield. nih.gov For instance, the reactivity can be affected by the chain length of the alcohol. nih.gov These principles are applicable to the esterification of this compound.

A variety of nicotinic acid esters have been synthesized for different applications, indicating the broad scope of this transformation. nih.gov

Table 1: Common Reagents for Amidation and Esterification of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Description |

| Amidation | DCC or EDC with HOBt | Carbodiimide coupling agents that activate the carboxylic acid for reaction with an amine. |

| SOCl₂ or (COCl)₂ | Converts the carboxylic acid to a more reactive acyl chloride. | |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Classical Fischer esterification conditions. |

| DCC or EDC | Carbodiimide coupling for ester formation under milder conditions. |

Decarboxylation Pathways

The removal of the carboxylic acid group as carbon dioxide, known as decarboxylation, can be a synthetically useful transformation. For nicotinic acid derivatives, this reaction typically requires high temperatures.

One established method for the decarboxylation of nicotinic acid involves heating it with a catalyst such as copper chromite. nih.gov This process yields pyridine and carbon dioxide. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, it is expected to undergo decarboxylation under similar pyrolytic conditions. The presence of the ethoxycarbonyl group may influence the reaction temperature and efficiency.

Decarboxylation can also be a consequence of other reactions, such as the Curtius rearrangement, which proceeds through an isocyanate intermediate that can be hydrolyzed to an amine with the loss of carbon dioxide. organic-chemistry.orgmasterorganicchemistry.com

It is important to note that the stability of carboxylic acids towards decarboxylation can vary significantly. For instance, β-keto acids are known to be unstable and readily decarboxylate upon mild heating. organicchemistrytutor.com While this compound is not a β-keto acid, the electronic properties of the pyridine ring and the presence of the ester group will influence the stability of the carboxylate intermediate and thus the conditions required for decarboxylation.

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group at the 5-position of the pyridine ring is also amenable to a range of chemical transformations, providing another handle for molecular modification.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. masterorganicchemistry.com In the context of this compound, using a large excess of a different alcohol in the presence of an acid catalyst would drive the equilibrium towards the formation of a new ester.

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the original ethoxide group. To favor the formation of the new ester, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

A review on the transesterification of β-keto esters highlights that selective transesterification is a valuable synthetic tool. nih.gov While this compound is not a β-keto ester, the principles of selective transesterification can be applied, especially when considering the potential for competing reactions at the carboxylic acid moiety under certain conditions. nih.gov

Hydrolysis and Saponification

The ethoxycarbonyl group can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a strong acid and water. The equilibrium can be shifted towards the carboxylic acid by using a large excess of water.

Saponification (Base-Mediated Hydrolysis): The hydrolysis of the ester using a base, such as sodium hydroxide (B78521), is known as saponification. This is an irreversible process because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct. researchgate.net Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. A study on the hydrolysis kinetics of myristyl nicotinate (B505614), a prodrug of nicotinic acid, demonstrated that the rate of hydrolysis is pH-dependent and follows pseudo-first-order kinetics. researchgate.net The hydrolysis was found to be faster in the presence of certain buffer species, indicating that the reaction environment can significantly influence the rate of saponification. researchgate.net

Curtius Rearrangement and Related Transformations

The carboxylic acid functionality of this compound can be converted into an amine via the Curtius rearrangement. organic-chemistry.orgwikipedia.orgrsc.org This versatile reaction proceeds through an acyl azide (B81097) intermediate.

The process begins with the conversion of the carboxylic acid to an acyl azide. This is typically achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent.

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org The isocyanate is a key intermediate that can be trapped with various nucleophiles. organic-chemistry.orgnih.gov

Formation of Amines: If the isocyanate is treated with water, it hydrolyzes to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the corresponding primary amine. organic-chemistry.org

Formation of Carbamates: Trapping the isocyanate with an alcohol results in the formation of a stable carbamate. wikipedia.org

Formation of Ureas: Reaction of the isocyanate with an amine yields a urea (B33335) derivative.

The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with retention of configuration at the migrating group. wikipedia.orgnih.gov This makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals. nih.gov A variation of this transformation, the Darapsky degradation, involves the conversion of an α-cyanoester to an amino acid, with a Curtius rearrangement as a key step. wikipedia.org

Table 2: Products from the Curtius Rearrangement of the Carboxylic Acid Moiety

| Trapping Nucleophile | Intermediate | Final Product |

| Water | Carbamic Acid | Primary Amine |

| Alcohol | - | Carbamate |

| Amine | - | Urea |

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is significantly influenced by the two electron-withdrawing groups: the carboxylic acid at the 3-position and the ethoxycarbonyl group at the 5-position. These substituents deactivate the ring towards electrophilic attack and activate it for nucleophilic substitution, particularly on halogenated derivatives.

Electrophilic Aromatic Substitution Reactions

The pyridine nucleus is inherently less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional deactivating groups, a carboxylic acid and an ester group, further reduces the electron density of the ring, making EAS reactions on this compound challenging.

Under forcing acidic conditions, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring to a great extent. Electrophilic attack, if it occurs, is directed to the C-3 position in pyridine itself. However, in this compound, positions 3 and 5 are already substituted. The remaining positions (2, 4, and 6) are all meta to one of the electron-withdrawing groups. Deactivating groups typically direct incoming electrophiles to the meta position. nih.gov In this case, substitution would be predicted to occur at the C-4 or C-6 positions, which are meta to the C-5 ethoxycarbonyl group and the C-3 carboxylic acid group, respectively.

Common EAS reactions include nitration and halogenation.

Nitration: The nitration of nicotinic acid derivatives often requires harsh conditions. For instance, the nitration of 6-hydroxynicotinic acid has been studied, indicating that such reactions are possible on substituted pyridine rings. acsgcipr.org For this compound, nitration would likely require a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. The expected product would be a nitro derivative, though yields may be low due to the deactivated nature of the substrate.

Halogenation: Direct halogenation of highly substituted pyridines can also be difficult. A process for the bromination of nicotinic acid to produce 5-bromonicotinic acid involves reacting nicotinic acid with thionyl chloride followed by bromine in the presence of a Lewis acid catalyst at high temperatures (110-120 °C). google.com This suggests that halogenation of the unsubstituted positions of this compound would require similarly vigorous conditions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives

The electron-deficient nature of the pyridine ring in this compound makes its halogenated derivatives excellent substrates for nucleophilic aromatic substitution (SNAr). The presence of electron-withdrawing groups ortho and para to a leaving group (like a halogen) is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thus accelerating the reaction. masterorganicchemistry.com

In a halogenated derivative, such as methyl 6-chloro-5-nitronicotinate, the chlorine atom is readily displaced by various nucleophiles. The nitro group at the 5-position and the ester at the 3-position effectively stabilize the intermediate formed upon nucleophilic attack at the C-6 position.

Recent research has focused on developing environmentally friendly protocols for these reactions. One study demonstrated the efficacy of Cyrene, a bio-based solvent, as an alternative to commonly used toxic solvents like DMF and DMSO for SNAr reactions on nicotinic esters. unimi.it The high boiling point of Cyrene allows reactions to be carried out at 150°C, significantly reducing reaction times to as little as 15 minutes. unimi.it

A variety of phenols and thiophenols can be used as nucleophiles to displace a chloro substituent on nicotinic ester derivatives. The table below summarizes the scope of this transformation.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Phenol | Methyl 6-phenoxy-5-nitronicotinate | 95 |

| 2 | 4-Methoxyphenol | Methyl 6-(4-methoxyphenoxy)-5-nitronicotinate | 98 |

| 3 | 4-Chlorophenol | Methyl 6-(4-chlorophenoxy)-5-nitronicotinate | 92 |

| 4 | Thiophenol | Methyl 6-(phenylthio)-5-nitronicotinate | 85 |

| 5 | 4-Methylthiophenol | Methyl 6-((4-methylphenyl)thio)-5-nitronicotinate | 88 |

Table 1: Examples of SNAr reactions on methyl 6-chloro-5-nitronicotinate in Cyrene at 150°C. Data sourced from a study on green approaches to nicotinic ester synthesis. unimi.it

The removal of the activating nitro group results in a less reactive substrate; however, the use of high temperatures in a solvent like Cyrene can still afford good yields of the desired products. unimi.it This highlights the utility of SNAr reactions in the functionalization of the pyridine nucleus in derivatives of this compound.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Halogenated derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgtcichemicals.com It is widely used to synthesize biaryl compounds. Halogenated nicotinic acid derivatives can be effectively coupled with various aryl and heteroaryl boronic acids. For instance, a method for the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, such as indazoles and benzimidazoles, has been developed using specific palladium precatalysts. nih.gov This methodology is applicable to chloro-substituted pyridines, suggesting that a chloro-derivative of this compound could be coupled with a range of boronic acids to introduce diverse aryl or heteroaryl substituents. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com An intramolecular Heck reaction, where the halide and the alkene are part of the same molecule, can be a very efficient way to construct cyclic structures. youtube.comlibretexts.org A halogenated derivative of this compound could potentially undergo Heck coupling with various alkenes to introduce unsaturated side chains.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It is a reliable method for the synthesis of arylalkynes and conjugated enynes. Biodegradable ionic liquids derived from nicotinic acid have been successfully used as solvents for copper- and phosphine-free Sonogashira coupling reactions, highlighting the compatibility of the nicotinic acid framework with this type of transformation. rsc.orgresearchgate.net This suggests that a halogenated this compound could be coupled with terminal alkynes to produce alkynyl-substituted derivatives.

Reaction Mechanisms and Kinetic Investigations

Elucidation of Reaction Pathways

The elucidation of reaction pathways for transformations involving this compound relies on understanding the fundamental mechanisms of pyridine chemistry.

SNAr Mechanism: The SNAr reaction on a halogenated nicotinic ester proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This is typically the rate-determining step as it disrupts the aromaticity of the pyridine ring. The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups (the ester, the carboxylic acid, and the pyridine nitrogen), which stabilizes the intermediate.

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored. This step is usually fast. masterorganicchemistry.com The reaction energy diagram for an SNAr reaction shows two transition states and one intermediate, with the first transition state having the highest energy, corresponding to the rate-determining addition step. masterorganicchemistry.com

Cross-Coupling Mechanisms: The catalytic cycles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (the halogenated nicotinic acid derivative) to form a palladium(II) species. libretexts.org

Transmetalation (for Suzuki and Sonogashira): The organic group from the other coupling partner (the organoboron in Suzuki, the copper acetylide in Sonogashira) is transferred to the palladium(II) complex. libretexts.orglibretexts.org

Migratory Insertion (for Heck): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. libretexts.org

Reductive Elimination: The two organic fragments are coupled and eliminated from the palladium, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about reaction rates and help to substantiate proposed mechanisms. A rate law is an equation that relates the reaction rate to the concentrations of the reactants. uri.educhemistrytalk.org

For a generic reaction A + B → C, the rate law is expressed as: Rate = k[A]m[B]n, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. These orders must be determined experimentally. libretexts.org

A kinetic study on the reaction of isomeric pyridine carboxylic acids (including nicotinic acid) with diazodiphenylmethane (B31153) (DDM) revealed that the reaction follows second-order kinetics in aprotic solvents. researchgate.net The rate-determining step was found to be the proton transfer from the carboxylic acid to DDM, forming an ion pair. researchgate.net The study used the Kamlet-Taft solvatochromic equation to correlate the second-order rate constants with solvent parameters, providing insights into the influence of the solvent on the reaction rate. researchgate.net

The rate constants for this reaction were found to be higher in protic solvents than in aprotic solvents. The data from this study for nicotinic acid in various solvents are presented below.

| Solvent | Rate Constant, k (dm³ mol⁻¹ s⁻¹) |

| Methanol (B129727) | 0.810 |

| Ethanol (B145695) | 0.442 |

| 1-Propanol | 0.320 |

| 1-Butanol | 0.285 |

| Acetonitrile | 0.170 |

| Acetone | 0.107 |

| Ethyl acetate | 0.055 |

Table 2: Second-order rate constants for the reaction of nicotinic acid with diazodiphenylmethane at 30°C in various solvents. This data provides a model for how the reactivity of the carboxylic acid group in this compound might be studied kinetically. Data sourced from a study on the reactivity of pyridine carboxylic acids. researchgate.net

For SNAr reactions, kinetic studies have shown that the order of reactivity for halogens as leaving groups is typically F > Cl > Br > I. This is because the C-F bond is the most polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack, and bond breaking is not the rate-determining step. masterorganicchemistry.com

Transition State Analysis

The study of transition states in the chemical reactions of this compound is crucial for a comprehensive understanding of its reactivity. Transition state analysis provides insight into the energy barriers and the geometric and electronic nature of the highest-energy point along a reaction coordinate. While specific experimental or computational studies on the transition states of this compound are not extensively documented in publicly available literature, a robust analysis can be constructed based on well-established principles of physical organic chemistry and computational studies of analogous systems, such as other pyridinecarboxylic acid esters and related aromatic esters. The most common reactions involving the ethoxycarbonyl group are hydrolysis under acidic or basic conditions, and this analysis will focus on the plausible transition states for these transformations.

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of the ester functional group in this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

The transition state for this initial step is characterized by the partial formation of the bond between the hydroxide oxygen and the carbonyl carbon, and a partial breaking of the C=O pi bond. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. The negative charge is delocalized over the oxygen atom of the incoming hydroxide and the carbonyl oxygen.

A second transition state is involved when the tetrahedral intermediate collapses to form the carboxylate and ethanol. This transition state is characterized by the partial reformation of the C=O double bond and the partial cleavage of the C-O bond to the ethoxy group.

Computational studies on the hydrolysis of similar esters suggest that the formation of the tetrahedral intermediate is typically the rate-determining step. The presence of the electron-withdrawing pyridine ring is expected to stabilize the negatively charged transition state, thereby increasing the rate of hydrolysis compared to esters of benzoic acid.

Table 1: Illustrative Calculated Parameters for the Transition State of Base-Catalyzed Ester Hydrolysis

| Parameter | Value | Description |

| Activation Energy (Ea) | 15 - 20 kcal/mol | Representative energy barrier for the formation of the tetrahedral intermediate. |

| C-OH Bond Length | ~1.8 - 2.0 Å | Partially formed bond in the transition state. |

| C=O Bond Length | ~1.3 - 1.4 Å | Elongated from a typical C=O double bond (~1.2 Å). |

| Imaginary Frequency | -300 to -500 cm⁻¹ | Confirms the structure as a true transition state along the reaction coordinate. |

Note: The values in this table are representative examples based on computational studies of analogous ester hydrolysis reactions and are intended for illustrative purposes, as specific data for this compound is not available.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of this compound follows a different mechanistic pathway, typically involving the protonation of the carbonyl oxygen. This initial protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile, such as water.

The transition state for the nucleophilic attack by water on the protonated ester involves the partial formation of a bond between the water oxygen and the carbonyl carbon. The positive charge is delocalized over the attacking water molecule and the hydroxyl group formed from the original carbonyl oxygen.

Following the formation of a tetrahedral intermediate, a series of proton transfers occurs, leading to a protonated ethanol leaving group. The transition state for the departure of the leaving group involves the partial cleavage of the C-O bond to the ethoxy group and the partial formation of the C=O double bond. Recent computational studies have also proposed a mechanism where a highly active acylium ion is formed as an intermediate, which then reacts with water. rsc.org

The electron-withdrawing nature of the pyridine ring, particularly when protonated under acidic conditions, would further enhance the electrophilicity of the carbonyl carbon, likely influencing the energy of the transition states.

Table 2: Representative Geometric Parameters for the Transition State of Acid-Catalyzed Ester Hydrolysis

| Parameter | Value | Description |

| C-OH₂ Bond Length | ~1.9 - 2.2 Å | Partially formed bond in the transition state. |

| C-OH Bond Length | ~1.3 - 1.4 Å | Partially double-bonded character in the transition state. |

| C-OEt Bond Length | ~1.5 - 1.7 Å | Elongated bond to the leaving group. |

Derivatization and Structural Diversity of 5 Ethoxycarbonyl Nicotinic Acid Scaffolds

Synthesis of Pyridine (B92270) Ring-Substituted Derivatives

The pyridine nucleus of 5-(ethoxycarbonyl)nicotinic acid is amenable to various substitution reactions, allowing for the introduction of diverse functionalities that can significantly alter the molecule's properties.

Palladium-catalyzed cross-coupling reactions are a primary method for introducing aryl and heteroaryl substituents onto the pyridine ring. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for this purpose. researchgate.netharvard.edu This reaction typically involves coupling a halogenated nicotinic acid derivative, such as 5-bromonicotinic acid, with a variety of aryl or heteroaryl boronic acids. researchgate.netst-andrews.ac.uk The reaction is facilitated by a palladium catalyst and a base, under mild conditions that are compatible with many functional groups. researchgate.netharvard.edu

This strategy allows for the creation of carbon-carbon bonds, linking diverse aromatic systems to the pyridine core. researchgate.net The versatility of the Suzuki reaction stems from the wide commercial availability of boronic acids, enabling the synthesis of extensive compound libraries for screening purposes. researchgate.net Both academic and industrial research leverage this method to produce structurally diverse nicotinic acid derivatives. nih.govresearchgate.netnih.gov

A representative data table for such substitutions is provided below.

| Substituent Type | General Reaction | Reagents & Conditions | Example Product Class |

| Aryl | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/Water, DMF) | 5-Aryl-nicotinic acid derivatives |

| Heteroaryl | Suzuki-Miyaura Coupling | Heteroarylboronic acid, Pd(0) catalyst (e.g., Pd(IPr)(cin)Cl), Base (e.g., K₃PO₄), Solvent (e.g., Ethanol (B145695)/Water) | 5-Hetaryl-nicotinic acid derivatives |

The introduction of alkyl and alkenyl groups onto the pyridine ring can also be achieved through cross-coupling methodologies. The Negishi coupling, which utilizes organozinc reagents, is an effective method for forming C-C bonds with alkyl groups. rsc.org Alternatively, Suzuki-Miyaura reactions can be adapted to use alkyl- or alkenylboronic acids or their corresponding trifluoroborate salts.

In some cases, direct C-H activation and subsequent alkylation can be achieved using specialized catalytic systems. For instance, nickel/Lewis acid cooperative catalysis has been shown to achieve C-4 selective alkylation of the pyridine ring with alkenes and alkynes. nih.gov These methods provide routes to non-aromatic substitutions, increasing the structural and conformational diversity of the derivatives.

Halogenation of the pyridine ring provides key intermediates for further derivatization, especially for the cross-coupling reactions mentioned previously. Electrophilic aromatic substitution is the standard mechanism for these transformations. libretexts.orgmsu.edu The reaction of this compound with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce chlorine or bromine atoms onto the ring. The specific position of halogenation is directed by the existing substituents.

Similarly, nitration can be accomplished by treating the aromatic ring with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. libretexts.orgmasterorganicchemistry.com The resulting nitro-substituted derivatives can be used as precursors for other functional groups, such as amines, via reduction.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for derivatization, readily converted into other functional groups like amides and hydrazides.

The synthesis of amide derivatives is a common modification of the carboxylic acid moiety. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a desired primary or secondary amine. Alternatively, peptide coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) can be used to facilitate the direct condensation of the carboxylic acid with an amine. nih.gov This approach allows for the introduction of a vast array of R-groups depending on the amine used, enabling fine-tuning of the molecule's properties.

Hydrazide derivatives are valuable synthetic intermediates. They are typically synthesized by reacting the ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). um.edu.my This reaction is often performed in an alcohol solvent like ethanol. pharmascholars.com The resulting hydrazide, 5-(ethoxycarbonyl)nicotinohydrazide, contains a reactive -NHNH₂ group. This functionality can be further derivatized, for example, by condensation with various aldehydes or ketones to form hydrazones, which feature an azomethine (–NHN=CH–) group. nih.govnih.gov This two-step process significantly expands the structural diversity accessible from the initial scaffold. pharmascholars.comresearchgate.net

A summary of these modifications is presented in the table below.

| Derivative Type | General Reaction | Key Reagents | Resulting Functional Group |

| Amide | Acylation of Amine | SOCl₂ then R₁R₂NH; or EDC/HOBt + R₁R₂NH | -C(O)NR₁R₂ |

| Hydrazide | Hydrazinolysis of Ester | Hydrazine Hydrate (N₂H₄·H₂O) | -C(O)NHNH₂ |

| Hydrazone | Condensation | Aldehyde/Ketone (R₁C(O)R₂) on Hydrazide | -C(O)NHN=CR₁R₂ |

Transformations of the Ethoxycarbonyl Group

The ethoxycarbonyl group at the 5-position of the nicotinic acid ring is a key functional handle that can be readily converted into other functionalities, thereby expanding the structural diversity of the scaffold.

The reduction of the ester functionality in this compound to a primary alcohol represents a fundamental transformation. This conversion yields 5-(hydroxymethyl)nicotinic acid, a valuable intermediate for further derivatization. Standard reducing agents such as sodium borohydride (B1222165) can be employed for this purpose. For instance, the selective reduction of the keto group in 5-(4-methoxy-benzoyl)-pyridine-2-carboxylic acid to the corresponding alcohol has been achieved using sodium borohydride in ethanol. tubitak.gov.tr This method highlights a common strategy for the chemoselective reduction of a ketone in the presence of a carboxylic acid, a principle that can be extended to the reduction of the ester in this compound.

A related transformation involves the reduction of the carboxylic acid group of nicotinic acid itself. While not a direct transformation of the ethoxycarbonyl group, it demonstrates the feasibility of reducing carboxyl functionalities on the pyridine ring. Nicotinic acid can be reduced to nipecotic acid, which can then be further modified. nih.gov

| Starting Material | Product | Reagent | Reference |

| 5-(4-methoxy-benzoyl)-pyridine-2-carboxylic acid | 5-[hydroxy-(4-methoxy-phenyl)-methyl]-pyridine-2-carboxylic acid | Sodium Borohydride (NaBH4) | tubitak.gov.tr |

| Nicotinic acid | Nipecotic acid | Not specified in abstract | nih.gov |

The ethoxycarbonyl group of this compound can be readily converted to other esters through transesterification or hydrolyzed to the corresponding dicarboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, to synthesize an ethyl ester from a methyl ester, ethanol is used as the solvent. masterorganicchemistry.com This process allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. The direct esterification of nicotinic acid with various alcohols, such as n-hexanol, has been demonstrated by refluxing the components together. google.comgoogle.com

Hydrolysis of the ethoxycarbonyl group under acidic or basic conditions yields pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid. This dicarboxylic acid serves as a precursor for the synthesis of various other derivatives. For instance, the hydrolysis of 2-chloronicotinic acid derivatives can be a key step in the synthesis of more complex molecules. chemistryjournal.net

| Transformation | Reagents/Conditions | Product | Reference |

| Transesterification | Alcohol (e.g., ethanol), Acid or Base Catalyst | Different Ester | masterorganicchemistry.com |

| Esterification | Alcohol (e.g., n-hexanol), Reflux | Nicotinic acid ester | google.comgoogle.com |

| Hydrolysis | Acid or Base | Pyridine-3,5-dicarboxylic acid | chemistryjournal.net |

Construction of Fused Heterocyclic Systems

The nicotinic acid scaffold, particularly with the versatile functional groups of this compound, is an excellent starting point for the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active compounds and functional materials. sioc-journal.cn

Pyrimidine (B1678525) derivatives are a significant class of heterocyclic compounds due to their presence in nucleic acids and their wide range of therapeutic applications. bu.edu.egontosight.ai The construction of a pyrimidine ring fused to the nicotinic acid moiety can be achieved through various synthetic strategies. A common method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg

For example, pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives can be synthesized from substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea. ias.ac.in This highlights a general approach where a suitably functionalized nicotinic acid derivative could serve as the three-carbon component. The synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles, can be achieved through the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with α,β-unsaturated ketones. nih.gov

| Fused System | Synthetic Approach | Key Reagents | Reference |

| Pyrimidine | Condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative | Amidine, Urea, Guanidine | bu.edu.eg |

| Pyrimidine-5-carbonitrile/carboxamide | Reaction of substituted benzaldehydes, malononitrile/cyanoacetamide, and urea/thiourea | Malononitrile, Cyanoacetamide, Urea/Thiourea | ias.ac.in |

| Pyrido[2,3-d]pyrimidine | Condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate with α,β-unsaturated ketones | 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, α,β-unsaturated ketones | nih.gov |

Beyond pyrimidines, the this compound scaffold can be utilized to construct a variety of other fused heterocyclic systems. The development of synthetic routes to these complex molecules is an active area of research. sioc-journal.cnscience.gov The synthesis of benzo-fused oxygen heterocycles, for instance, can be achieved through reactions involving arynes. nih.gov

The synthesis of fused heterocyclic compounds often involves transition metal-catalyzed cyclizations of unsaturated hydrocarbons, which offer high efficiency and atom economy. sioc-journal.cn Five-membered azaheterocycles, such as 1,2,3-triazoles, are also important targets and can be synthesized using "click" chemistry. frontiersin.org These strategies can be adapted to the nicotinic acid framework to generate novel polycyclic structures with diverse properties.

Applications of 5 Ethoxycarbonyl Nicotinic Acid in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The dual reactivity of 5-(ethoxycarbonyl)nicotinic acid, stemming from its carboxylic acid and ester functionalities, allows for selective and sequential chemical modifications. This makes it an ideal starting point for the synthesis of intricate molecular architectures. The carboxylic acid can be readily converted into amides, acid chlorides, or other derivatives, while the ester group can undergo hydrolysis, reduction, or transesterification. This orthogonal reactivity is a key feature for synthetic chemists aiming to build complex molecular scaffolds.

The nicotinic acid framework is a fundamental structural motif in a multitude of biologically active compounds and functional materials. This compound serves as an important precursor for the elaboration of this core into more complex, polysubstituted heterocyclic systems. The reactivity of its functional groups allows for the annulation of new rings and the introduction of diverse substituents onto the pyridine (B92270) core.

Research has demonstrated that the nicotinic acid scaffold can be a starting point for creating a variety of other heterocyclic structures. For instance, nicotinic acid itself can be converted to its acid chloride, which then reacts with other molecules to form new amide-based derivatives. One study detailed the synthesis of novel nicotinamides by first activating nicotinic acid with thionyl chloride to form nicotinoyl chloride. This intermediate was then reacted with various mono-thiocarbohydrazones to yield a series of new nicotinamide (B372718) derivatives mdpi.com. This general strategy is directly applicable to this compound, where the carboxylic acid can be selectively transformed, leaving the ethyl ester intact for subsequent modifications.

Furthermore, an efficient method has been developed for the synthesis of penta-substituted and functionalized 3,4-diarylated pyridines starting from nicotinic acid precursors researchgate.net. This highlights the utility of the nicotinic acid core in building highly decorated pyridine systems, which are important templates in medicinal chemistry. The presence of the ethoxycarbonyl group at the 5-position of the ring in this compound offers an additional site for diversification, enabling the synthesis of a broad range of complex heterocyclic molecules.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Nicotinic Acid | 1. SOCl₂, THF, reflux2. Mono-thiocarbohydrazone, Pyridine, DMF | Nicotinamides | mdpi.com |

| Nicotinic Acid | EDC·HCl, HOBt, DMF | Nicotinamides | mdpi.com |

| Polysubstituted Nicotinic Acids | C3-Arylation | Poly-arylated Pyridines | researchgate.net |

| This table summarizes synthetic routes starting from nicotinic acid derivatives to produce more complex heterocyclic structures. |

While nicotinic acid itself is a naturally occurring vitamin, the direct application of its derivative, this compound, as a key building block in the total synthesis of other complex natural products is not extensively documented in the reviewed scientific literature. The total synthesis of natural products often involves highly specialized and intricate synthetic pathways where the choice of starting materials is critical nih.govbeilstein-journals.orgyoutube.com. Although the nicotinic acid skeleton is a component of many alkaloids, the specific use of the 5-ethoxycarbonyl derivative as a strategic starting material in published total synthesis routes is not prominent researchgate.net. This may be due to the availability of other, more suitable precursors for specific target molecules or because its role is embedded within more complex, multi-step sequences that are not explicitly detailed as starting from this particular compound.

Role in Catalysis and Ligand Design

The pyridine nitrogen atom and the oxygen atoms of the carboxyl and ester groups in this compound make it and its derivatives excellent candidates for use as ligands in coordination chemistry. By binding to metal centers, they can form complexes that exhibit catalytic activity or other useful properties.

Derivatives of nicotinic acid are known to form stable complexes with a variety of transition metals, and these complexes can function as effective catalysts. Specifically, nicotinohydrazide derivatives, which can be synthesized from nicotinic acid, have been used to create complexes with metals such as manganese (Mn), cobalt (Co), copper (Cu), and cadmium (Cd) nih.gov. In these complexes, the ligand typically coordinates to the metal ion through the deprotonated carbonyl oxygen, the azomethine nitrogen, and the pyridine nitrogen, forming a stable, multidentate chelate structure nih.govresearchgate.net.

The resulting metal complexes have shown potential in various catalytic applications researchgate.net. The electronic nature of the nicotinic acid derivative, influenced by substituents like the ethoxycarbonyl group, can fine-tune the properties of the metal center, thereby modulating the catalytic activity and selectivity of the complex. The this compound molecule provides a platform that can be readily converted into such multidentate ligands for the development of new transition metal catalysts.

| Ligand Precursor | Metal Ion | Resulting Complex | Potential Application | Reference |

| Nicotinohydrazide | Mn(II) | [Mn(penh)₂] | Catalysis, Anticancer | nih.gov |

| Nicotinohydrazide | Co(II) | [Co(penh)₂] | Catalysis, Anticancer | nih.gov |

| Nicotinohydrazide | Cu(II) | [Cu(penh)₂] | Catalysis, Anticancer | nih.gov |

| Nicotinohydrazide | Cd(II) | [Cd(penh)₂] | Catalysis, Anticancer | nih.gov |

| This table shows examples of transition metal complexes formed from nicotinohydrazide ligands (where 'penh' is (E)-N'-(1-(pyridin-2-yl)ethylidene)nicotinohydrazide), which can be derived from nicotinic acid. |

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. While there are examples of nicotinic acid being used to functionalize catalytic supports nih.gov, the use of this compound or its simple derivatives as standalone organocatalysts is not a widely reported application in the scientific literature. The development of new organocatalysts is an active area of research, and while the structural features of this compound (a Lewis basic nitrogen and a Brønsted acidic proton) suggest potential, specific applications in this area have yet to be extensively explored and documented.

Precursor for Advanced Materials

The rigid structure of the pyridine ring combined with the coordinating ability of the carboxylate group makes nicotinic acid derivatives attractive building blocks for the synthesis of advanced materials, such as metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands.

While direct synthesis of MOFs using this compound as the primary linker is not widely reported, the principles of MOF design suggest its potential utility. The synthesis of MOFs often employs multicarboxylic acid linkers nih.gov. This compound can be chemically modified to introduce additional carboxylic acid groups, transforming it into a multidentate linker suitable for MOF construction. For example, the ethyl ester could be hydrolyzed to the corresponding dicarboxylic acid (pyridine-3,5-dicarboxylic acid), which can then coordinate to metal centers through both carboxylate groups and the pyridine nitrogen. Such materials could have applications in gas storage, separation, and catalysis. The structural and electronic properties of the resulting MOF would be directly influenced by the geometry and functionality of the nicotinic acid-derived linker.

Probes for Mechanistic Chemical Biology Studies (Excluding Pharmacological Outcomes)

The structural similarity of this compound to biologically important molecules makes it a valuable scaffold for the development of chemical probes to study biological processes at a molecular level.

Molecular probes are essential tools in chemical biology for visualizing and studying biological molecules and processes. Fluorescent probes, in particular, allow for the sensitive detection and tracking of biomolecules in living systems. The synthesis of such probes often involves the modification of a core scaffold with a fluorescent reporter group and a reactive handle for conjugation to a target molecule.

While specific syntheses of molecular probes directly from this compound are not widely reported, its structure lends itself to such applications. General strategies for synthesizing probes from nicotinic acid derivatives can be adapted. For example, a fluorescent dye could be coupled to the carboxylic acid moiety of this compound. Alternatively, the pyridine ring could be functionalized to introduce a fluorophore or a bioorthogonal handle, which allows for specific chemical reactions to occur within a biological system without interfering with native biochemical processes. google.com

The synthesis of fluorescently labeled chemical probes often involves the reaction of an amine-reactive fluorescent dye with a carboxylic acid-containing molecule. nih.gov

Table 3: Potential Synthetic Strategies for Molecular Probes from this compound

| Probe Type | Synthetic Strategy | Potential Application |

| Fluorescent Probe | Coupling of a fluorescent dye to the carboxylic acid group. | Imaging the distribution of the probe within cells. nih.gov |

| Bioorthogonal Probe | Introduction of a bioorthogonal group (e.g., an azide (B81097) or alkyne) onto the pyridine ring. | Specific labeling of target biomolecules in a complex biological environment. google.com |

Understanding the intricate network of biochemical pathways is a central goal of chemical biology. Chemical probes that can selectively interact with specific components of these pathways, such as enzymes, are invaluable for this purpose. Nicotinic acid and its derivatives are known to interact with various enzymes, often acting as inhibitors. nsf.govnih.gov

This compound, as a structural analogue of nicotinic acid, can be employed as a tool to study enzyme-ligand interactions. By acting as a competitive inhibitor, it can be used to probe the active site of enzymes involved in nicotinic acid metabolism. The presence of the ethoxycarbonyl group can modulate the binding affinity and specificity of the molecule for the enzyme's active site compared to nicotinic acid itself.

Studying the kinetics of enzyme inhibition by this compound can provide valuable information about the size, shape, and electronic environment of the enzyme's binding pocket. This information is crucial for understanding the enzyme's mechanism and for the rational design of more potent and selective inhibitors or substrates. The chemical interaction between the probe and the enzyme, rather than the downstream physiological effects, is the focus of such studies.

Table 4: Application of this compound in Biochemical Pathway Elucidation

| Area of Study | Approach | Information Gained |

| Enzyme Kinetics | Use as a competitive inhibitor. | Determination of binding affinity (Ki) and insights into the active site architecture. nsf.gov |

| Structural Biology | Co-crystallization with a target enzyme. | High-resolution structural information of the enzyme-inhibitor complex. |

| Target Identification | Use in affinity-based proteomics. | Identification of unknown cellular targets of nicotinic acid derivatives. |

Computational and Theoretical Investigations of 5 Ethoxycarbonyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, providing insights into the electronic structure and energetic properties of a molecule. These calculations, typically using methods like DFT with basis sets such as B3LYP/6-311++G(d,p), can be used to predict a variety of molecular characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. figshare.com A smaller gap generally suggests higher reactivity. researchgate.net For 5-(Ethoxycarbonyl)nicotinic acid, the HOMO is expected to be located over the electron-rich pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and ethoxycarbonyl groups. However, specific energy values and orbital distribution maps for this compound have not been reported.

Spectroscopic Property Predictions (e.g., FT-IR, FT-Raman, NMR)

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret experimental results. Quantum chemical methods can compute the vibrational frequencies that correspond to peaks in Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. mdpi.com These theoretical spectra for this compound would help in assigning the vibrational modes of its functional groups, such as the C=O stretching of the ester and carboxylic acid, the C-O stretching, and the characteristic vibrations of the pyridine ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule. While studies on nicotinic acid and its isomers have successfully used these predictive methods, nih.govwur.nl a specific data table of predicted wavenumbers and chemical shifts for this compound is not available in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a window into the dynamic behavior of molecules, from their preferred shapes to their interactions with their environment.

Conformation Analysis

The presence of rotatable single bonds in this compound—specifically the bonds connecting the carboxylic acid and ethoxycarbonyl substituents to the pyridine ring—means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers. nih.gov For similar molecules like nicotinic acid, the orientation of the carboxylic acid group relative to the ring is a key factor in determining stability. mdpi.com A similar analysis for this compound would reveal its preferred three-dimensional structure, which influences its physical properties and biological activity. Such a study has yet to be published.

Intermolecular Interactions and Solvent Effects

The functional groups of this compound, particularly the carboxylic acid and the ester group, are capable of forming hydrogen bonds and engaging in dipole-dipole interactions. These intermolecular forces are critical in determining the substance's bulk properties, such as melting point and solubility. Computational models can simulate how the molecule interacts with itself and with solvent molecules. Studies on related compounds like nicotinamide (B372718) have used methods such as the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) to analyze solute-solvent interactions in various media, revealing how different solvents can affect solubility and stability. A computational investigation into the solvent effects on this compound would clarify its behavior in different chemical environments, but this specific research has not been performed.

Reaction Pathway Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition states that connect them. By calculating the activation energies associated with these transition states, chemists can predict the feasibility and kinetics of a reaction pathway. Potential areas of study for this compound could include its synthesis, esterification, or decarboxylation. While synthetic routes to nicotinic acid derivatives have been described, specific computational modeling of these reaction pathways for this compound is absent from the current body of scientific literature.

Theoretical Prediction of Reaction Energetics

The prediction of reaction energetics is a cornerstone of computational chemistry, allowing for the in silico evaluation of a reaction's feasibility and kinetics. This involves the calculation of the potential energy surface for a given reaction, identifying the minimum energy pathways from reactants to products, and characterizing the transition states that lie along these paths. The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical parameter that dictates the rate of a reaction.